Home > Products > Screening Compounds P111207 > ADH-1 trifluroacetate
ADH-1 trifluroacetate - 1135237-88-5

ADH-1 trifluroacetate

Catalog Number: EVT-253504
CAS Number: 1135237-88-5
Molecular Formula: C24H35F3N8O8S2
Molecular Weight: 684.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Exherin (ADH-1) trifluoroacetate is a small, cyclic pentapeptide vascular-targeting agent with potential antineoplastic and antiangiogenic activities; selectively and competitively binds to and blocks N-cadherin.IC50 value:Target: N-cadherin blockerADH-1 selectively and competitively binds to and blocks N-cadherin, which may result in disruption of tumor vasculature, inhibition of tumor cell growth, and the induction of tumor cell and endothelial cell apoptosis. N-cadherin, a cell- surface transmembrane glycoprotein of the cadherin superfamily of proteins involved in calcium-mediated cell-cell adhesion and signaling mechanisms; may be upregulated in some aggressive tumors and the endothelial cells and pericytes of some tumor blood vessels.
Overview

ADH-1 trifluoroacetate is a synthetic compound that acts as an antagonist of N-cadherin, a protein involved in cell adhesion and signaling. This compound is primarily used in scientific research to study its effects on cellular processes, particularly in the context of cancer and neuronal development. The trifluoroacetate salt form enhances the compound's solubility and stability, making it suitable for various experimental applications.

Source

ADH-1 trifluoroacetate can be sourced from several chemical suppliers, including MedChemExpress, Sigma-Aldrich, and BenchChem. These suppliers provide detailed specifications regarding the purity and handling of the compound, which is crucial for laboratory use .

Classification

ADH-1 trifluoroacetate falls under the classification of peptide-based compounds. It is specifically categorized as a small molecule inhibitor that targets cell adhesion molecules. Its primary application is in biochemical research, particularly in studies involving cancer metastasis and neuronal growth.

Synthesis Analysis

Methods

The synthesis of ADH-1 trifluoroacetate involves several key steps, primarily focusing on solid-phase peptide synthesis. The process typically begins with the assembly of a cyclic peptide structure, which includes amino acids such as N-acetyl-cysteine, histidine, alanine, and valine.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
  2. Cyclization: The linear precursor undergoes cyclization to form the final cyclic structure, which is crucial for its biological activity.
  3. Purification: After synthesis, purification is often performed using high-performance liquid chromatography (HPLC) to ensure that the final product meets the required purity standards for research applications .
Molecular Structure Analysis

Structure

The molecular structure of ADH-1 trifluoroacetate consists of a cyclic peptide with specific stereochemistry that contributes to its function as an N-cadherin antagonist. The trifluoroacetate moiety enhances its solubility in aqueous solutions.

Data

  • Molecular Formula: C₁₄H₁₈F₃N₃O₄S
  • Molecular Weight: Approximately 369.37 g/mol
  • CAS Number: 1135237-88-5
Chemical Reactions Analysis

Reactions

ADH-1 trifluoroacetate primarily engages in biochemical interactions rather than traditional chemical reactions. Its mechanism involves binding to N-cadherin and inhibiting its function, which can lead to reduced cell adhesion and altered signaling pathways.

Technical Details

The inhibition of N-cadherin by ADH-1 trifluoroacetate can be quantified using various assays that measure cell migration and neurite outgrowth, providing insights into its pharmacological effects .

Mechanism of Action

Process

ADH-1 trifluoroacetate functions by binding to the extracellular domain of N-cadherin, blocking its interaction with other cells. This antagonistic action disrupts cell adhesion processes critical for tumor progression and neuronal development.

Data

  • IC50 Value: The compound exhibits an inhibitory concentration (IC50) of approximately 323 µM against N-cadherin-dependent neurite outgrowth in rat cerebral neurons .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically provided as a white to off-white powder.
  • Solubility: Highly soluble in organic solvents and water due to the presence of trifluoroacetate.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored away from moisture and light.
  • pH Sensitivity: The compound may exhibit changes in solubility based on pH levels due to its ionic nature.
Applications

ADH-1 trifluoroacetate has several scientific applications:

  • Cancer Research: Used to investigate mechanisms of metastasis by inhibiting cell adhesion pathways.
  • Neuroscience: Explored for its role in neuronal growth and differentiation through modulation of cell adhesion molecules.
  • Drug Development: Serves as a lead compound for developing therapeutics targeting N-cadherin-related pathways.
Introduction to ADH-1 Trifluoroacetate in Biomedical Research

Biochemical Significance of N-Cadherin Antagonism in Cancer Biology

Epithelial-mesenchymal transition (EMT) is a fundamental process in cancer metastasis characterized by the downregulation of E-cadherin and concomitant upregulation of neural cadherin (N-cadherin). This shift enables tumor cells to detach from primary sites, invade surrounding tissues, and establish distant metastases. N-cadherin overexpression is clinically associated with enhanced tumor aggressiveness, drug resistance, and poor prognosis across epithelial malignancies including breast, prostate, and pancreatic cancers. Mechanistically, N-cadherin mediates pro-survival signaling through interactions with fibroblast growth factor receptor (FGFR) and promotes angiogenic pathways within the tumor microenvironment. The functional disruption of N-cadherin homotypic interactions consequently represents a promising therapeutic strategy to inhibit metastatic progression [4].

Historical Development of ADH-1 as a Targeted Therapeutic Agent

ADH-1 (Exherin®) is a cyclic pentapeptide (molecular formula: C~24~H~35~F~3~N~8~O~8~S~2~; molecular weight: 684.7 g/mol) derived from the His-Ala-Val (HAV) motif of N-cadherin's extracellular domain. Initially identified through structure-function studies of cadherin interactions, ADH-1 functions as a competitive antagonist by binding to N-cadherin with high specificity through hydrophobic and electrostatic interactions. Key structural features include a disulfide bridge between cysteine residues and a critical tryptophan residue (Trp2) that interacts with the alanine fragment of the peptide binding pocket. Preclinical studies demonstrated its ability to induce rapid tumor vascular disruption and tumor cell apoptosis in N-cadherin-positive malignancies without damaging mature vasculature. This led to its designation as an orphan drug and subsequent clinical evaluation in Phase I/II trials for metastatic tumors [1] [4].

Role of Trifluoroacetate in Peptide Stabilization and Bioactivity

The trifluoroacetate (TFA) counterion in ADH-1 trifluoroacetate (CAS 1135237-88-5) serves critical roles in pharmaceutical processing and biological performance. During solid-phase peptide synthesis (SPPS), TFA enables efficient cleavage of the peptide from resin supports and removal of acid-stable protecting groups in the Boc (tert-butyloxycarbonyl) protocol. As an ion-pairing reagent in reverse-phase HPLC purification, TFA enhances separation efficiency and peak symmetry for basic peptides, achieving pharmaceutical-grade purity (>97%). Biophysically, TFA stabilizes peptide conformation through multiple mechanisms:

  • Dynamic quenching of fluorescence during structural transitions
  • Formation of structured complexes with aromatic residues via intercalation between stacked phenylalanine rings
  • Modulating liquid-liquid phase separation behavior under physiological conditionsThese interactions maintain ADH-1's bioactive conformation and prevent aggregation during storage and in vivo delivery. The trifluoroacetate salt form significantly enhances solubility in aqueous buffers compared to the free peptide base, facilitating administration in preclinical models [1] [5] [8].

Properties

CAS Number

1135237-88-5

Product Name

ADH-1 trifluroacetate

IUPAC Name

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C24H35F3N8O8S2

Molecular Weight

684.7 g/mol

InChI

InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1

InChI Key

RMLOJFSXNMROLS-BMLUHVGESA-N

SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O

Synonyms

ADH-1 peptide
Exherin
N-Ac-CHAVC-NH2

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.